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Compound of Interest

Compound Name: 16,17-Dihydroheronamide C

Cat. No.: B13906770

The total synthesis of 16,17-Dihydroheronamide C was accomplished as part of a broader
study to investigate the structure-activity relationship of the Heronamide class of natural
products.[1][2][3] The synthesis employs a highly modular approach, allowing for the
preparation of various analogues to probe the biological significance of different structural
motifs.[1][2][3]

The core strategy involves the convergent assembly of two key fragments: a C1-C13 unit and
a C14-C27 unit. This modularity is a key feature, enabling the synthesis of derivatives with
modifications in either segment.

Biological Activity Comparison

16,17-Dihydroheronamide C was designed to investigate the role of the C16—C17 double
bond in the antifungal activity of Heronamide C.[1][2] The evaluation of its growth inhibition
activity against fission yeast revealed a critical insight into the pharmacophore of this class of
compounds.

Table 1: Comparative Antifungal Activity
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The data clearly indicates that the saturation of the C16—C17 double bond leads to a complete
loss of antifungal activity, with 16,17-Dihydroheronamide C showing no growth inhibition up to
a concentration of 50 uM.[1][3] In contrast, ent-Heronamide C, the enantiomer of the natural
product, retained potent antifungal activity.[1][3] This suggests the C16—C17 double bond is
crucial for the biological activity of Heronamide C.[1][2]

Synthetic Workflow

The synthetic route to 16,17-Dihydroheronamide C is a multi-step process involving the
preparation of two advanced fragments, their subsequent coupling, and final macrocyclization
and deprotection steps.
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Caption: Synthetic workflow for 16,17-Dihydroheronamide C.
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Experimental Protocols

The synthesis of 16,17-Dihydroheronamide C involves a sequence of key reactions, with the
final steps detailed below.

Synthesis of the C14-C27 Fragment (10)

The preparation of the C14—C27 fragment is a multi-step process. The final steps reported
involve iodination, Teoc deprotection, and Fmoc protection, affording the desired fragment in a
27% overall yield over four steps.[3]

Key Final Steps in the Synthesis of 16,17-
Dihydroheronamide C (8)

1. Stille Coupling of Fragments 9 and 10: The C1-C13 fragment (9) and the C14-C27 fragment
(10) are coupled using Stille conditions.[3]

2. Simultaneous Deprotection and Macrolactamization: Following the coupling, the Fm and
Fmoc protecting groups are removed concurrently. The resulting linear precursor undergoes
macrolactamization to form the 20-membered ring.[3]

3. TES Deprotection: The final step is the deprotection of the triethylsilyl (TES) ether to yield
16,17-Dihydroheronamide C.[3]

The overall yield for these final four steps (Stille coupling, deprotection, macrolactamization,
and TES deprotection) is reported to be 18%.[3]

Note: Detailed experimental procedures and characterization data can be found in the
supporting information of the primary literature.[1]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Comparative Analysis of Synthetic Strategy and
Biological Activity]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b13906770#independent-verification-of-16-17-
dihydroheronamide-c-synthesis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
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and industry. Email: info@benchchem.com
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